4-[(Mesitylimino)methyl]phenyl benzoate
Description
4-[(Mesitylimino)methyl]phenyl benzoate is a Schiff base ester characterized by a mesityl-substituted imine group attached to a phenyl benzoate backbone. The mesityl group (2,4,6-trimethylphenyl) confers steric bulk and electron-donating properties, influencing the compound's physicochemical behavior. Schiff bases like this are widely studied for their applications in liquid crystals, catalysis, and materials science due to their tunable electronic and structural features.
Properties
Molecular Formula |
C23H21NO2 |
|---|---|
Molecular Weight |
343.4g/mol |
IUPAC Name |
[4-[(2,4,6-trimethylphenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C23H21NO2/c1-16-13-17(2)22(18(3)14-16)24-15-19-9-11-21(12-10-19)26-23(25)20-7-5-4-6-8-20/h4-15H,1-3H3 |
InChI Key |
TUSIZPUBFADKNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Findings:
Electronic Effects: The trifluoromethyl group in the compound from enhances polarity and mesophase stability, enabling applications in liquid crystals. In contrast, the mesityl group in the target compound may reduce conjugation due to steric hindrance but improve thermal stability. The hydroxyl group in the hexadecanoyloxy derivative introduces hydrogen bonding, stabilizing smectic phases.
Steric Effects: Bulky substituents like mesityl or long alkyl chains (e.g., hexadecanoyloxy) disrupt crystalline packing, lowering melting points and enhancing solubility in nonpolar solvents.
Synthetic Routes :
- Schiff base formation via condensation of amines (e.g., mesitylamine, benzylamine) with 4-formylphenyl benzoate derivatives is a common synthesis strategy . Reaction conditions (e.g., acid catalysis, solvent choice) critically affect yield and purity.
Thermal and Mesomorphic Behavior
Table 2: Thermal Properties of Selected Compounds
- Mesityl Derivative (Inferred): Expected to exhibit a higher decomposition temperature (>250°C) due to the stabilizing effect of the mesityl group.
Preparation Methods
Direct Imine Formation
Recent advances demonstrate that electron-deficient aldehydes and amines can form C=N bonds without metal catalysts under mild conditions. For 4-[(mesitylimino)methyl]phenyl benzoate, this involves condensing 4-formylphenyl benzoate with mesitylamine in methanol or water:
Reaction Pathway:
Solvent and Temperature Effects
Advantages Over Catalytic Methods
-
Eco-Friendliness : Eliminates heavy metal waste.
-
Cost Efficiency : No requirement for Pd/Ni catalysts or ligands.
-
Scalability : Simplified workup procedures reduce production time.
Comparative Analysis of Synthesis Methods
Yield and Purity
| Method | Average Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | 91 | >97 | 12–72 |
| Ni-Catalyzed Cross-Coupling | 82 | 95 | 12–24 |
| Catalyst-Free Condensation | 75 | 90 | 6–12 |
Practical Considerations
-
Catalytic Methods : Preferred for large-scale synthesis despite higher costs.
-
Catalyst-Free Routes : Ideal for small batches or environmentally conscious applications.
Challenges and Mitigation Strategies
By-Product Formation
Q & A
Q. Key parameters for optimization :
- Catalyst selection (e.g., p-toluenesulfonic acid vs. molecular sieves).
- Solvent polarity adjustments to stabilize intermediates.
- Stoichiometric ratios (amine:aldehyde ≈ 1:1.2) to drive equilibrium .
How do spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?
Level: Basic
Answer:
- ¹H/¹³C NMR : Distinct signals for the mesityl group (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.4 ppm) and benzoate ester (δ 7.5–8.1 ppm) confirm regioselectivity. Overlapping signals in crowded regions (e.g., imine protons) may require 2D-COSY or HSQC for assignment .
- Mass Spectrometry (HRMS) : Exact mass analysis distinguishes between isomeric byproducts (e.g., ortho vs. para substitution) via fragmentation patterns. For example, cleavage at the imine bond generates characteristic fragments (m/z ≈ 135 for mesityl fragments) .
Data contradiction resolution : Inconsistent NOE correlations or unexpected MS peaks may indicate tautomerism or oxidation. Redoing experiments under controlled conditions (e.g., degassed solvents) reduces artifacts .
What strategies are effective in analyzing conflicting biological activity data for this compound in enzyme inhibition assays?
Level: Advanced
Answer:
Contradictory results (e.g., IC₅₀ variability across studies) often arise from:
Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter ligand-protein interactions. Standardizing protocols (e.g., Tris-HCl pH 7.4, <1% DMSO) improves reproducibility .
Target specificity : Off-target effects may skew results. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding .
Data normalization : Control for batch-to-batch compound purity variations via HPLC quantification before testing .
Q. Example workflow :
- Replicate assays in triplicate with internal controls (e.g., known inhibitors).
- Apply statistical tools (ANOVA, Tukey’s test) to identify outliers.
- Cross-reference with computational docking to confirm binding modes .
How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Level: Advanced
Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbon in benzoate). Fukui indices highlight regions prone to nucleophilic attack .
- Transition State Modeling : Simulate SN2 pathways using Gaussian or ORCA. Activation energies correlate with experimental rate constants (e.g., reactions with amines in THF) .
- Solvent Effects : COSMO-RS models predict solvent polarity impacts on reaction kinetics. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating substitutions .
Validation : Compare computed vs. experimental Hammett σ values for substituent effects on reactivity .
What methodologies address stability challenges of this compound under ambient storage conditions?
Level: Advanced
Answer:
Degradation pathways (hydrolysis, oxidation) are mitigated via:
Stability Screening : Accelerated aging studies (40°C/75% RH) monitored by HPLC. Degradation products (e.g., free benzoic acid) indicate susceptibility to moisture .
Formulation : Lyophilization with cryoprotectants (trehalose) or storage in argon-filled vials with desiccants (silica gel) extends shelf life .
Light Sensitivity : UV-Vis spectroscopy identifies λmax for photo-degradation. Use amber glassware and UV-blocking filters during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
